

# In-Depth Technical Guide: 4-Fluoro-2-methylphenol

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## Compound of Interest

Compound Name: 4-Fluoro-2-methylphenol

Cat. No.: B144770

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For: Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **4-Fluoro-2-methylphenol** (CAS No. 452-72-2), a key fluorinated building block in organic synthesis. The document details its chemical and physical properties, safety information, and significant applications, with a focus on its role in the development of active pharmaceutical ingredients (APIs) and functional polymers. This guide includes tabulated data for easy reference, detailed experimental protocols for its application, and graphical representations of relevant chemical pathways to support researchers and professionals in the field of drug development and material science.

## Chemical and Physical Properties

**4-Fluoro-2-methylphenol**, also known as 4-fluoro-o-cresol, is a para-fluorinated cresol derivative.<sup>[1]</sup> Its chemical structure incorporates a fluorine atom, which imparts unique properties relevant to medicinal chemistry and material science.

Table 1: Chemical Identifiers and General Properties

Property	Value	Reference
CAS Number	452-72-2	[1][2]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> FO	[1][3]
Molecular Weight	126.13 g/mol	[1][3]
IUPAC Name	4-fluoro-2-methylphenol	[3]
Synonyms	4-Fluoro-o-cresol, 2-Methyl-4-fluorophenol	[1][3]
Appearance	Pale yellow crystals or light cream solid	[1]

Table 2: Physical Properties

Property	Value	Reference
Melting Point	37-38 °C	
Boiling Point	87 °C at 14 mmHg	
Flash Point	85 °C (closed cup)	
Solubility	Insoluble in water.	

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **4-Fluoro-2-methylphenol**.

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):

- δ 6.83 ppm (doublet of doublets)
- δ 6.75 ppm (multiplet)
- δ 6.69 ppm (multiplet)

- $\delta$  4.76 ppm (singlet, broad - OH)
- $\delta$  2.22 ppm (singlet, -CH<sub>3</sub>)[4]

<sup>13</sup>C NMR: While a full spectrum is not readily available, key shifts can be predicted based on its structure. The carbon atoms attached to the fluorine and hydroxyl groups, as well as the methyl-substituted carbon, will have characteristic chemical shifts.

Mass Spectrometry:

- Molecular Ion (M<sup>+</sup>): m/z = 126.0
- Major Fragment: m/z = 125.0[4]

Infrared (IR) Spectroscopy: The IR spectrum of **4-Fluoro-2-methylphenol** will exhibit characteristic absorption bands for the O-H stretch of the phenol group (typically broad, around 3200-3600 cm<sup>-1</sup>), C-H stretches of the aromatic ring and methyl group (around 2850-3100 cm<sup>-1</sup>), C=C stretches of the aromatic ring (around 1450-1600 cm<sup>-1</sup>), and a C-F stretch (typically in the 1000-1300 cm<sup>-1</sup> region).

## Safety and Handling

**4-Fluoro-2-methylphenol** is classified as an irritant. Proper safety precautions must be observed during handling.

Table 3: GHS Hazard Information

Hazard Class	Hazard Statement
Skin Irritation (Category 2)	H315: Causes skin irritation.[3][5]
Eye Irritation (Category 2)	H319: Causes serious eye irritation.[3][5]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation	H335: May cause respiratory irritation.[3][5]

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P302 + P352: IF ON SKIN: Wash with plenty of water.[5]
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
- Skin Protection: Wear protective gloves and clothing to prevent skin exposure.
- Respiratory Protection: Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

## Applications in Research and Development

**4-Fluoro-2-methylphenol** is a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.

### Active Pharmaceutical Ingredients (APIs)

A primary application of this compound is as a building block for APIs. The presence of the fluorine atom can enhance metabolic stability and binding affinity of drug candidates. It is notably used in the synthesis of quinazoline derivatives, which have been investigated as potent kinase inhibitors, including for the RET (Rearranged during Transfection) kinase.[1]

### Functional Polymers

**4-Fluoro-2-methylphenol** can be grafted onto natural polymers like fax and coconut fibers.[1] This process, often catalyzed by the enzyme laccase, modifies the surface properties of the polymers, for instance, by increasing their hydrophobicity.

## Experimental Protocols

### Representative Synthesis of a 2-Substituted Quinazoline Derivative

This protocol outlines a general, representative procedure for the synthesis of a 2-(4-fluoro-2-methylphenoxy)quinazoline derivative, illustrating the use of **4-fluoro-2-methylphenol** as a nucleophile in the final step of a multi-step synthesis. The overall strategy involves the initial construction of a quinazoline core with a suitable leaving group at the 2-position, which is then displaced by **4-fluoro-2-methylphenol**.

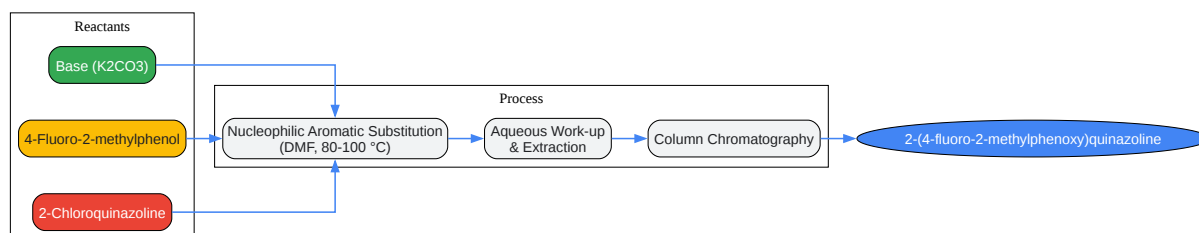
#### Materials:

- 2-Chloroquinazoline (or a similarly activated quinazoline precursor)
- **4-Fluoro-2-methylphenol**
- Potassium carbonate ( $K_2CO_3$ ) or a similar base
- Dimethylformamide (DMF) or another suitable polar aprotic solvent
- Ethyl acetate
- Hexanes
- Brine solution
- Anhydrous magnesium sulfate ( $MgSO_4$ )

#### Procedure:

- **Reaction Setup:** To a solution of 2-chloroquinazoline (1.0 eq) in DMF, add **4-fluoro-2-methylphenol** (1.2 eq) and potassium carbonate (2.0 eq).
- **Reaction Conditions:** Stir the reaction mixture at 80-100 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature and pour it into water.
- **Extraction:** Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
- **Washing:** Combine the organic layers and wash with water and then with brine.

- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired 2-(4-fluoro-2-methylphenoxy)quinazoline.



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Figure 1: Synthesis of a 2-(4-fluoro-2-methylphenoxy)quinazoline derivative.

## Laccase-Mediated Grafting onto Lignocellulosic Material

This protocol provides a general methodology for the enzymatic grafting of **4-fluoro-2-methylphenol** onto a lignocellulosic substrate, such as wood veneers or natural fibers, to enhance surface hydrophobicity.

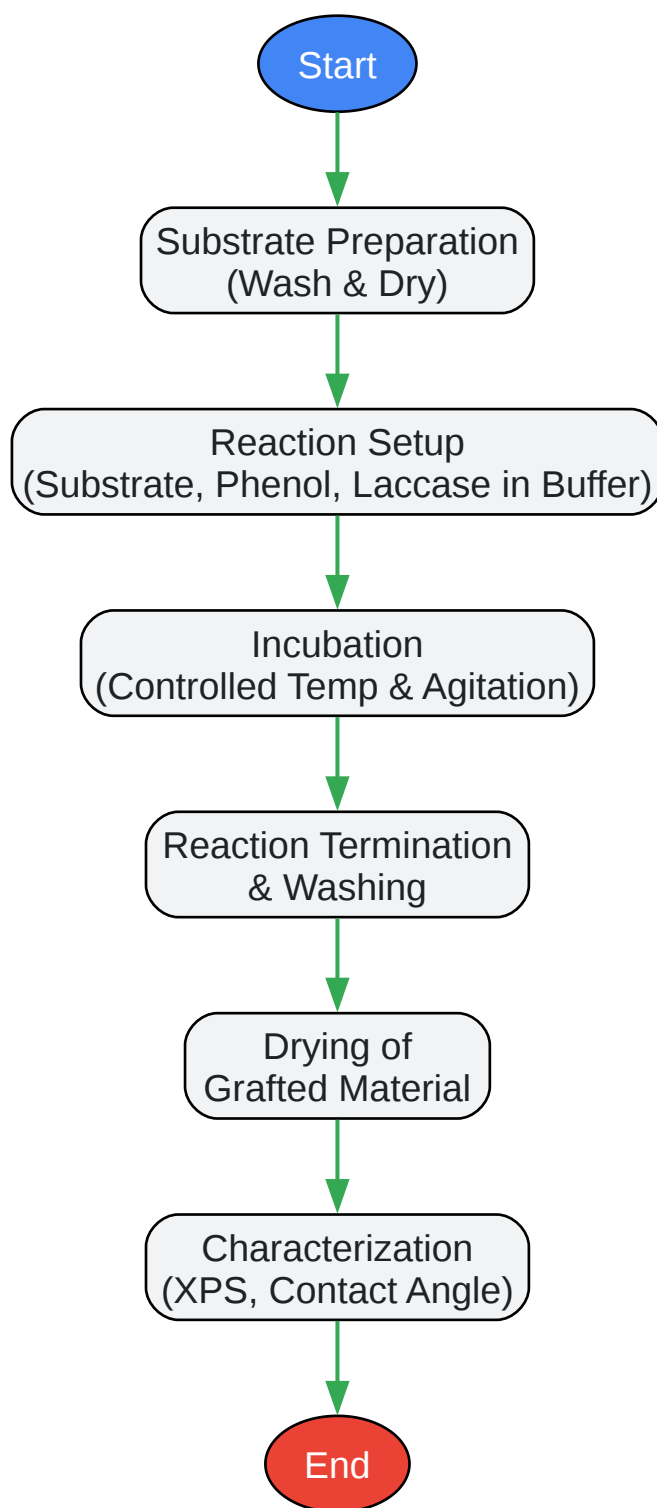
Materials:

- Lignocellulosic material (e.g., wood veneers, flax fibers)
- **4-Fluoro-2-methylphenol**
- Laccase from *Trametes versicolor* (or other suitable source)

- Acetate buffer (pH 5)
- Acetone
- Deionized water

Procedure:

- Substrate Preparation: Thoroughly wash the lignocellulosic material with deionized water and acetone to remove any surface impurities and extractives. Dry the material completely before use.
- Reaction Mixture: Prepare a solution of **4-fluoro-2-methylphenol** in a 1:1 (v/v) mixture of acetate buffer (pH 5) and acetone.
- Enzymatic Reaction: Add the laccase enzyme to the reaction mixture containing the lignocellulosic substrate and the **4-fluoro-2-methylphenol** solution.
- Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25-40 °C) with gentle agitation for a specified period (e.g., 2-24 hours).
- Termination and Washing: Terminate the reaction by deactivating the enzyme (e.g., by boiling or washing with a denaturing agent). Thoroughly wash the modified lignocellulosic material with the acetone/water mixture and then with deionized water to remove any ungrafted phenol and residual enzyme.
- Drying: Dry the grafted material in an oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
- Analysis: Characterize the modified material using techniques such as X-ray photoelectron spectroscopy (XPS) to confirm the presence of fluorine on the surface and contact angle measurements to assess the change in hydrophobicity.



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Figure 2: Experimental workflow for laccase-mediated grafting.

## Conclusion



**4-Fluoro-2-methylphenol** is a valuable and versatile chemical intermediate with significant applications in the fields of medicinal chemistry and materials science. Its unique properties, conferred by the fluorine substitution, make it an attractive building block for the synthesis of novel APIs and functional polymers. This technical guide provides essential data and protocols to facilitate its effective use in research and development. It is imperative that all handling of this compound is conducted with the appropriate safety measures in place, as outlined in the safety and handling section.

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